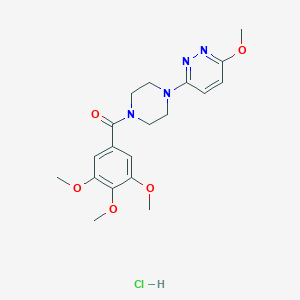
(2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that features a combination of difluoromethylthio, phenyl, pyrrolidinyl, and pyridinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the difluoromethylthio group: This can be achieved by reacting a suitable thiol with a difluoromethylating agent under controlled conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a suitable catalyst.
Formation of the pyrrolidinyl group: The pyrrolidinyl group can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the pyridinyl group: The pyridinyl group can be attached via an etherification reaction, using a pyridinyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. The presence of the difluoromethylthio group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the pyrrolidinyl and pyridinyl groups are common motifs in bioactive molecules, suggesting potential therapeutic applications.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.
Wirkmechanismus
The mechanism of action of (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethylthio group can influence the compound’s binding affinity and selectivity, while the pyrrolidinyl and pyridinyl groups can interact with specific binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-((Trifluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- (2-((Methylthio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- (2-((Ethylthio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
The presence of the difluoromethylthio group in (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone distinguishes it from similar compounds. This group can enhance the compound’s metabolic stability and lipophilicity, potentially improving its pharmacokinetic properties. Additionally, the combination of functional groups in this compound provides a unique chemical scaffold for further modifications and applications.
Eigenschaften
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2S/c1-12-6-7-16(21-10-12)24-13-8-9-22(11-13)17(23)14-4-2-3-5-15(14)25-18(19)20/h2-7,10,13,18H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOWGPHTLGKXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2623018.png)






![5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2623029.png)

![4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine](/img/structure/B2623033.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2623034.png)
![4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane](/img/structure/B2623035.png)
![3'-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2623036.png)
